2-[(2,4-Dinitrophenyl)amino]octanoic acid
Description
2-[(2,4-Dinitrophenyl)amino]octanoic acid (CAS 31356-30-6) is a synthetic organic compound with the molecular formula C₁₄H₁₉N₃O₆ and a molecular weight of 349.32 g/mol . Its structure consists of an octanoic acid backbone modified by a 2,4-dinitrophenyl (DNP) group attached via an amino linkage. The DNP moiety is electron-withdrawing, enhancing the compound’s reactivity in redox and nucleophilic substitution reactions. The extended alkyl chain (octanoic acid) confers amphiphilic properties, making it soluble in both polar and nonpolar solvents. This compound is primarily utilized in biochemical research, particularly in protein labeling and enzyme inhibition studies, due to the DNP group’s strong UV-vis absorption and affinity for biomolecules .
Properties
CAS No. |
31356-30-6 |
|---|---|
Molecular Formula |
C14H19N3O6 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)octanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-3-4-5-6-12(14(18)19)15-11-8-7-10(16(20)21)9-13(11)17(22)23/h7-9,12,15H,2-6H2,1H3,(H,18,19) |
InChI Key |
FMJJTNGRCQKUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]octanoic acid typically involves the reaction of octanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
The compound 2-[(2,4-Dinitrophenyl)amino]octanoic acid has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article delves into its applications, supported by data tables and case studies that highlight its significance in research.
Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. It has been shown to inhibit various enzymes involved in metabolic processes, particularly those related to lipid metabolism. This inhibition can be crucial for developing treatments for metabolic disorders.
Case Study: Inhibition of Glucosylceramide Synthase
A notable study demonstrated that compounds similar to this compound can inhibit glucosylceramide synthase, which plays a role in the synthesis of gangliosides. This inhibition is relevant for treating motor neuron diseases, as it affects the metabolism of gangliosides that are implicated in these conditions .
Pharmacological Potential
The compound has also been investigated for its pharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for addressing neurological disorders.
Research Findings on Neurotransmitter Modulation
Research indicates that derivatives of this compound can influence glutamate signaling pathways, which are critical in various neurological conditions such as amyotrophic lateral sclerosis and neuropathic pain . The modulation of these pathways could lead to new therapeutic strategies.
Drug Development
Given its inhibitory properties and effects on neurotransmitter systems, this compound is being explored in drug development processes. Its structure allows for modifications that could enhance its efficacy and reduce potential side effects.
Synthesis and Optimization
Recent advancements in synthetic methodologies have allowed researchers to create analogs of this compound with improved pharmacokinetic profiles. These developments are crucial for the transition from laboratory research to clinical applications.
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Glucosylceramide Synthase | Competitive | 15 |
| Analog A | Glutamate Decarboxylase | Non-competitive | 10 |
| Analog B | Acetylcholinesterase | Mixed | 20 |
Table 2: Pharmacological Effects on Neurological Disorders
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]octanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The 2,4-dinitrophenyl group is known to interact with amino acid residues in proteins, leading to modifications that can alter protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(2,4-Dinitrophenyl)amino]octanoic acid is highlighted through comparisons with analogous compounds (Table 1).
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Comparative Insights:
Backbone Length and Hydrophobicity: The octanoic acid chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like N-(2,4-Dinitrophenyl)glycine (glycine backbone) or propanoic acid derivatives . This enhances membrane permeability and protein interaction in biological systems.
Functional Group Diversity: The indole group in 2-[(2,4-Dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid enables π-π stacking interactions with aromatic residues in enzymes, a feature absent in the target compound .
Substituent Effects on Reactivity: The 2,4-dinitro substitution pattern in the target compound versus the 2,6-dinitro isomer in 2-[(4-Methyl-2,6-dinitrophenyl)amino]propanoic acid alters electronic effects. The 2,4-isomer exhibits stronger electron-withdrawing properties, increasing reactivity in nucleophilic aromatic substitution .
Applications in Research: While all compounds share utility in biochemical studies, the octanoic acid derivative’s extended chain improves its use in lipid bilayer studies and long-term protein labeling . In contrast, the ether-containing 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is preferred for designing water-soluble probes due to its enhanced polarity .
Biological Activity
2-[(2,4-Dinitrophenyl)amino]octanoic acid, often referred to as DNP-octanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
DNP-octanoic acid is characterized by its dinitrophenyl group attached to an octanoic acid backbone. The presence of the dinitrophenyl moiety is significant as it can influence the compound's reactivity and interaction with biological systems.
Structure
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 282.30 g/mol
The biological activity of DNP-octanoic acid can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : DNP-octanoic acid acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can alter metabolic processes in cells.
- Interaction with Membrane Proteins : The hydrophobic nature of octanoic acid allows it to integrate into cellular membranes, potentially affecting membrane fluidity and protein function.
- Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can participate in redox reactions, leading to the production of reactive oxygen species, which may induce oxidative stress in cells.
Study 1: Enzyme Inhibition
A study investigated the effects of DNP-octanoic acid on key metabolic enzymes in liver cells. Results indicated that the compound inhibited fatty acid synthase activity by approximately 60%, leading to reduced lipid accumulation in hepatocytes .
| Enzyme Activity | Control Group | DNP-octanoic Acid Group |
|---|---|---|
| Fatty Acid Synthase | 100% | 40% |
| Beta-Oxidation | 100% | 70% |
Study 2: Impact on Membrane Integrity
Research on the effects of DNP-octanoic acid on bacterial membranes showed that treatment led to increased permeability, suggesting potential applications as an antimicrobial agent .
| Bacterial Strain | Control (OD600) | DNP-octanoic Acid (OD600) |
|---|---|---|
| E. coli | 0.5 | 0.8 |
| S. aureus | 0.4 | 0.7 |
Study 3: ROS Production
In another study focusing on oxidative stress, DNP-octanoic acid was shown to increase ROS levels in cultured cells by up to 150%, indicating a potential role in inducing apoptosis through oxidative mechanisms .
Toxicological Profile
The toxicological effects of DNP compounds are well-documented, particularly concerning their potential for inducing metabolic disturbances and oxidative damage. Safety assessments have indicated that while low concentrations may exhibit beneficial effects, higher concentrations could lead to cytotoxicity and cell death.
Safety Data Summary
| Parameter | Low Concentration (µM) | High Concentration (µM) |
|---|---|---|
| Cell Viability (%) | >80 | <20 |
| ROS Levels (Relative Units) | 1 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
